Bienvenue dans la boutique en ligne BenchChem!

3-Hydroxy-7-(hydroxyimino)cholanic acid

Bile acid conjugation Enterohepatic circulation Hepatobiliary metabolism

3-Hydroxy-7-(hydroxyimino)cholanic acid (HHCA; CAS 131204-64-3), also designated LCA-7-oxime, is a semi-synthetic bile acid analog characterized by a hydroxyimino (C=N-OH) substitution at the C-7 position of the 5β-cholan-24-oic acid scaffold. Unlike natural primary bile acids such as chenodeoxycholic acid (CDCA), which bear a hydroxyl group at C-7, or the secondary bile acid lithocholic acid (LCA), which lacks C-7 substitution entirely, HHCA introduces an oxime functionality that alters hydrogen-bonding capacity and metabolic processing.

Molecular Formula C24H39NO4
Molecular Weight 405.6 g/mol
CAS No. 131204-64-3
Cat. No. B236777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-7-(hydroxyimino)cholanic acid
CAS131204-64-3
Synonyms3-hydroxy-7-(hydroxyimino)cholanic acid
HHCA
LCA-7-oxime
Molecular FormulaC24H39NO4
Molecular Weight405.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(CCC3C2C(=NO)CC4C3(CCC(C4)O)C)C
InChIInChI=1S/C24H39NO4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(26)12-15(23)13-20(22)25-29/h14-19,22,26,29H,4-13H2,1-3H3,(H,27,28)/b25-20-/t14-,15?,16?,17-,18+,19+,22+,23+,24-/m1/s1
InChIKeyBTJWQMQHCORTED-MBKKHDIZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-7-(hydroxyimino)cholanic Acid (HHCA): A C-7 Oxime-Modified Bile Acid Analog for Cholesterol Metabolism Research


3-Hydroxy-7-(hydroxyimino)cholanic acid (HHCA; CAS 131204-64-3), also designated LCA-7-oxime, is a semi-synthetic bile acid analog characterized by a hydroxyimino (C=N-OH) substitution at the C-7 position of the 5β-cholan-24-oic acid scaffold [1]. Unlike natural primary bile acids such as chenodeoxycholic acid (CDCA), which bear a hydroxyl group at C-7, or the secondary bile acid lithocholic acid (LCA), which lacks C-7 substitution entirely, HHCA introduces an oxime functionality that alters hydrogen-bonding capacity and metabolic processing . The compound was indexed in the MeSH database in 1991 as a cholic acid derivative with a registry number of 131204-64-3, molecular formula C24H39NO4, and molecular weight 405.6 g/mol [2]. HHCA was originally synthesized and evaluated as part of a program aimed at developing cholelitholytic and cholesterol-lowering bile acid analogs, and represents a structurally distinct entry within the broader landscape of 7-modified steroidal acids [1].

Why Generic Bile Acid Substitution Fails: The Functional Consequences of C-7 Oxime Modification in HHCA


Bile acid analogs with modifications at the C-7 position exhibit profoundly divergent biological profiles depending on the nature of the substituent, and simple substitution with a structurally similar analog cannot reproduce the integrated metabolic and pharmacological behavior of HHCA. The hydroxyimino group at C-7 confers a distinct glycine/taurine conjugation preference that is quantitatively opposite to that of the endogenous bile acid CDCA [1]. Furthermore, the susceptibility of HHCA to intestinal bacterial 7-dehydroxylation differs fundamentally from that of 7-alkyl-substituted CDCA analogs, which are completely resistant to this transformation [2]. The consequences of such differences cascade through enterohepatic circulation dynamics, biliary enrichment, and ultimately cholesterol absorption outcomes. The quantitative evidence provided below demonstrates that replacing HHCA with CDCA, LCA, 7-ketolithocholic acid, or a 7-alkyl CDCA analog in any research protocol would yield materially different experimental results across multiple measurable dimensions.

Quantitative Differentiation Evidence for 3-Hydroxy-7-(hydroxyimino)cholanic Acid vs. Closest Analogs


Glycine/Taurine Conjugation Ratio: 10-Fold Preference Shift Relative to Chenodeoxycholic Acid

In bile fistula hamsters receiving intraduodenal administration, HHCA exhibited a glycine-to-taurine (G/T) conjugation ratio of 0.2, in stark contrast to the G/T ratio of 2.0 observed for chenodeoxycholic acid (CDCA) under identical experimental conditions [1]. This represents a 10-fold shift in conjugation preference: CDCA favored glycine conjugation 2:1, while HHCA favored taurine conjugation 5:1. Both compounds were absorbed rapidly from the intestine and secreted into bile as amino acid conjugates at comparable overall rates, isolating the G/T ratio as the key differentiating parameter [1].

Bile acid conjugation Enterohepatic circulation Hepatobiliary metabolism Chenodeoxycholic acid comparator

Intestinal Cholesterol Absorption: 19% Significant Reduction Where CDCA Shows No Significant Effect in the Same Model

In a 21-day feeding study in hamsters (0.075% HHCA supplementation in chow), HHCA decreased intestinal cholesterol absorption by 19% (p < 0.05), whereas the chenodeoxycholic acid-fed control group in the same experiment showed a biliary bile acid composition similar to the HHCA group but without a statistically significant reduction in cholesterol absorption [1]. For cross-study context, CDCA has been reported to decrease cholesterol absorption by 17% in a different hamster model (0.1% cholesterol-supplemented diet) [2], but in the specific hamster strain used by Miki et al., CDCA did not reach significance—suggesting that HHCA's absorption-inhibiting effect may be more robust across genetic backgrounds. HHCA also tended to reduce serum and liver cholesterol concentrations, though these trends did not reach statistical significance in the 21-day study [1].

Cholesterol absorption inhibition Hypocholesterolemic activity Bile acid analog pharmacology Hamster cholesterol metabolism model

Susceptibility to Bacterial 7-Dehydroxylation: Extensive Metabolism Contrasts with 7-Alkyl Analog Stability

After a single oral dose of radiolabeled HHCA to intact hamsters, fecal analysis revealed that HHCA underwent extensive bacterial 7-dehydroxylation, with lithocholic acid (LCA) identified as the major metabolite (60% of recovered radioactivity), while unchanged HHCA was present only in trace amounts (2.4%) [1]. This metabolic profile closely parallels that of CDCA, which is also largely 7-dehydroxylated to LCA in the intestinal tract [1]. In striking contrast, 7-alkyl-substituted CDCA analogs (7-methyl, 7-ethyl, and 7-propyl derivatives) are completely resistant to bacterial 7-dehydroxylation; the 7α-hydroxy group of these alkyl analogs remained intact through intestinal transit [2]. For example, 7-propyl-CDCA was excreted entirely unchanged, and 7-ethyl-CDCA underwent only partial oxidation at C-3, not 7-dehydroxylation [2]. This differential metabolic fate has direct implications for biliary enrichment (see Evidence Item 4) and for the ultimate cholesterol-lowering potency of these analogs.

Intestinal bacterial metabolism 7-Dehydroxylation Lithocholic acid formation Bile acid analog stability

Biliary Bile Acid Enrichment After Chronic Feeding: 1.6% vs. 12-38% for 7-Alkyl CDCA Analogs

After 21 days of dietary supplementation, HHCA accounted for only 1.6% of total gallbladder bile acids in hamsters [1]. This minimal biliary enrichment is attributable to the extensive 7-dehydroxylation of HHCA to LCA during intestinal transit (see Evidence Item 3). By comparison, under comparable feeding protocols from the same research group, 7-alkyl-substituted CDCA analogs showed substantially higher biliary enrichment: 7-methyl-CDCA constituted 38% of total bile acids, 7-ethyl-CDCA 31%, and 7-propyl-CDCA 12% [2]. The 1.6% enrichment of HHCA is even lower than that of CDCA itself when fed under similar conditions (the Miki study notes the biliary bile acid composition was similar between HHCA- and CDCA-fed groups [1]). This quantitative difference in biliary enrichment directly impacts the extent to which the administered analog can modify the physicochemical properties of the circulating bile acid pool.

Biliary enrichment Enterohepatic circulation Gallbladder bile composition Chronic feeding model

HMG-CoA Reductase Inhibition: IC50 of 8.6 μM Against Pig Liver Microsomal Enzyme

HHCA inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme of cholesterol biosynthesis, with an IC50 of 8.6 μM (8,600 nM) in pig liver microsomes, as measured by a colorimetric method following a 5-minute incubation with HMG-CoA and NADPH [1]. No directly comparable HMG-CoA reductase inhibition data for the closest structural analogs (CDCA, LCA, 7-ketolithocholic acid, or 7-alkyl CDCA analogs) are currently available from the same assay system, precluding a quantitative potency comparison. However, this IC50 value places HHCA in the micromolar range, which is relevant for a bile acid-derived inhibitor acting on a pathway distinct from the statin class of HMG-CoA reductase inhibitors [1]. Additionally, HHCA shows weak acetylcholinesterase inhibition with an IC50 of 21.1 μM against the human enzyme [1], though this activity also lacks comparator data under identical assay conditions.

HMG-CoA reductase inhibition Cholesterol biosynthesis In vitro pharmacology Statins-independent mechanism

Defined Research and Procurement Scenarios for 3-Hydroxy-7-(hydroxyimino)cholanic Acid


Cholesterol Absorption Inhibition Studies in Hamster Models Requiring a Statistically Significant Phenotype

HHCA is the appropriate selection when the experimental objective is to demonstrate a statistically significant reduction in intestinal cholesterol absorption (19% decrease, p < 0.05) in a hamster model where CDCA alone does not produce a significant effect [1]. This scenario is supported by the direct head-to-head evidence from Miki et al. (1990), in which HHCA and CDCA were compared under identical 21-day feeding conditions. Procurement of HHCA is indicated when the study design requires a measurably active comparator against a CDCA baseline within a single hamster strain.

Investigations of Glycine/Taurine Conjugation Preference and Its Impact on Bile Acid Physicochemical Properties

HHCA is uniquely suited for studies examining the functional consequences of taurine-predominant vs. glycine-predominant bile acid conjugation. With a G/T ratio of 0.2 (compared to CDCA's 2.0), HHCA provides a 10-fold shift toward taurine conjugation while maintaining comparable intestinal absorption and biliary secretion rates [1]. This makes HHCA a valuable tool for dissecting how conjugation ratio independently affects micellar cholesterol solubilization, bile acid hydrophilicity, and ileal transport kinetics—parameters that cannot be isolated using endogenous bile acids alone.

Comparative Metabolism Studies: 7-Dehydroxylation-Susceptible vs. 7-Dehydroxylation-Resistant Bile Acid Analogs

HHCA is the appropriate choice as a 7-dehydroxylation-susceptible reference compound in studies comparing metabolic processing routes. HHCA undergoes extensive conversion to lithocholic acid (60%) with only 2.4% remaining unchanged, directly paralleling the metabolic fate of CDCA [1]. This profile contrasts sharply with 7-alkyl CDCA analogs, which are completely resistant to bacterial 7-dehydroxylation [2]. Researchers investigating the role of intestinal bacterial metabolism in determining bile acid analog efficacy should procure HHCA alongside a 7-alkyl analog (e.g., 7-methyl-CDCA or 7-propyl-CDCA) to establish a susceptibility-to-resistance comparator pair within the same experimental framework.

Mechanistic Studies of C-7 Oxime vs. C-7 Oxo Functional Group Effects on Bile Acid Pharmacology

HHCA (C-7 hydroxyimino, C=N-OH) and 7-ketolithocholic acid (C-7 oxo, C=O) represent the two principal oxidized C-7 modifications of the lithocholic acid scaffold, enabling direct comparison of oxime vs. ketone functionality [1]. While 7-ketolithocholic acid is known to suppress endogenous bile acid production and biliary cholesterol secretion, the oxime group of HHCA introduces distinct hydrogen-bonding geometry and may alter interactions with bile acid transporters (ASBT, NTCP) and nuclear receptors (FXR). This structural pair is valuable for structure-activity relationship studies where the specific contribution of the C-7 functional group to receptor binding or transporter recognition is the variable of interest. Note: no direct comparative data exist for this pair; procurement should be for exploratory or hypothesis-generating studies.

Quote Request

Request a Quote for 3-Hydroxy-7-(hydroxyimino)cholanic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.